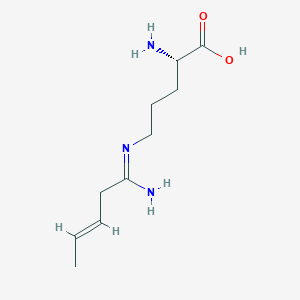

L-N5-(1-Imino-3-pentenyl) ornithine

Description

Context within Ornithine Analog Chemistry and Biological Significance

L-ornithine is a key intermediate in the urea (B33335) cycle, essential for the detoxification of ammonia (B1221849) in mammals. lifetein.com It also serves as a precursor for the synthesis of polyamines, which are crucial for cell proliferation, and the amino acid glutamate. lifetein.com The unique structural and biochemical properties of ornithine have made it a scaffold for the synthesis of various analogs designed to interact with and modulate the activity of specific enzymes. lifetein.comontosight.ai

The field of ornithine analog chemistry involves the synthesis of structural variants of L-ornithine to investigate enzyme kinetics and inhibitor interactions. lifetein.com These synthetic derivatives are valuable tools in biochemical studies and drug discovery. lifetein.com N5-substituted ornithine analogs, a class to which L-N5-(1-Imino-3-pentenyl) ornithine belongs, are specifically designed to target enzymes like nitric oxide synthase (NOS) isoforms and protein arginine deiminases (PADs). The synthesis of these compounds generally involves the alkylation or acylation of the N5 amine group of ornithine.

A notable analog, N5-(1-imino-3-butenyl)-L-ornithine (L-VNIO), has been identified as a potent and selective inhibitor of the neuronal nitric oxide synthase (nNOS) isoform. nih.gov Nitric oxide synthase catalyzes the conversion of L-arginine to nitric oxide (NO), a critical signaling molecule, and citrulline. nih.gov Overproduction of NO is implicated in several pathological conditions, making NOS inhibitors valuable as potential therapeutic agents. nih.gov The selectivity of these inhibitors for different NOS isoforms is a key area of research. nih.gov

Role as a Biochemical Research Probe

Ornithine analogs serve as powerful biochemical research probes to elucidate enzyme mechanisms and the physiological roles of their target enzymes. This compound and its related compounds are primarily used to study nitric oxide synthase.

One of the most well-studied analogs, N5-(1-imino-3-butenyl)-L-ornithine (L-VNIO), acts as a mechanism-based inactivator of nNOS. nih.gov Initially, it binds to the enzyme in a reversible manner, competing with the natural substrate, L-arginine. nih.gov However, in the presence of the necessary cofactors NADPH and O2, L-VNIO irreversibly inactivates nNOS. nih.gov This inactivation is dependent on the presence of Ca2+/calmodulin. nih.gov Spectral analysis has shown that this inactivation process leads to the loss or modification of the nNOS heme cofactor. nih.govresearchgate.net

The selectivity of these probes is a critical aspect of their utility. For instance, L-VNIO is highly selective for nNOS. The inducible isoform of NOS (iNOS) is not inactivated by L-VNIO, and the endothelial isoform (eNOS) requires significantly higher concentrations (around 20-fold) to achieve a comparable rate of inactivation as seen with nNOS. nih.govresearchgate.net This selectivity allows researchers to specifically target and study the function of nNOS.

Another related compound, N5-(1-iminoethyl)-L-ornithine (L-NIO), is also a potent inhibitor of nitric oxide synthase, although it is generally considered less selective than L-VNIO. sigmaaldrich.com It functions by competing with L-arginine at the active site of NOS, thereby blocking the production of nitric oxide.

The following table summarizes the key research findings on prominent ornithine analogs:

| Compound | Target Enzyme(s) | Key Research Findings |

| N5-(1-imino-3-butenyl)-L-ornithine (L-VNIO) | Neuronal Nitric Oxide Synthase (nNOS) | Potent and selective mechanism-based inactivator of nNOS. nih.govresearchgate.net Binds competitively against L-arginine and causes irreversible inactivation in the presence of NADPH and O2. nih.gov Shows high selectivity for nNOS over iNOS and eNOS. nih.govresearchgate.net |

| N5-(1-iminoethyl)-L-ornithine (L-NIO) | Nitric Oxide Synthase (NOS) | A potent, irreversible inhibitor of nitric oxide synthase. sigmaaldrich.com Competes with L-arginine at the enzyme's active site. |

Properties

Molecular Formula |

C10H19N3O2 |

|---|---|

Molecular Weight |

213.28 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(E)-1-aminopent-3-enylidene]amino]pentanoic acid |

InChI |

InChI=1S/C10H19N3O2/c1-2-3-6-9(12)13-7-4-5-8(11)10(14)15/h2-3,8H,4-7,11H2,1H3,(H2,12,13)(H,14,15)/b3-2+/t8-/m0/s1 |

InChI Key |

JUSNBVJTFYDFKR-SGJFDWMWSA-N |

Isomeric SMILES |

C/C=C/CC(=NCCC[C@@H](C(=O)O)N)N |

Canonical SMILES |

CC=CCC(=NCCCC(C(=O)O)N)N |

Appearance |

Assay:≥90%A crystalline solid |

Synonyms |

N5-[(3E)-1-imino-3-pentenyl]-L-ornithine, monohydrochloride |

Origin of Product |

United States |

Synthetic Strategies and Derivatization Methodologies

Chemical Synthesis of L-N5-(1-Imino-3-pentenyl) Ornithine and Analogs

The synthesis of N5-substituted ornithine derivatives, such as L-N5-(1-imino-3-pentenyl)ornithine, is a multi-step process that often begins with the naturally occurring amino acid L-ornithine. The primary challenge lies in selectively modifying the δ-amino (N5) group while the α-amino group remains protected. Various strategies have been developed to achieve this selectivity, enabling the construction of a diverse library of analogs for biological evaluation.

A prominent method for the selective N5-alkylation of ornithine involves the use of copper(II) complexes. In this approach, L-ornithine is treated with a copper salt, such as copper carbonate or copper(II) sulfate. The copper ion forms a chelate complex with the α-amino and carboxylate groups of the ornithine molecule. This coordination effectively protects these functional groups, leaving the δ-amino group available for a subsequent reaction.

Once the copper complex is formed, a suitable electrophilic reagent can be introduced to react with the free δ-amino group. For the synthesis of an imino-ornithine derivative like L-N5-(1-iminoethyl)ornithine (L-NIO), a close analog, an imidate such as ethyl acetimidate hydrochloride is added under alkaline conditions. The nucleophilic δ-amino group attacks the imidate, leading to the formation of the N5-(1-iminoethyl) group. The final step involves the removal of the copper ion, typically by acid hydrolysis or treatment with a stronger chelating agent like EDTA, followed by purification using techniques like ion-exchange chromatography to yield the desired product. This strategy is adaptable for creating various analogs by simply changing the imidate reagent.

Beyond copper-mediated routes, direct alkylation and acylation techniques are also employed to synthesize N5-substituted ornithine analogs. These methods often require the use of starting materials where the α-amino group is temporarily protected with a chemical group like a tert-butyloxycarbonyl (Boc) group. With the α-position blocked, the δ-amino group can be selectively targeted.

Alkylation can be achieved by reacting the protected ornithine with various alkyl halides or other electrophiles. Similarly, acylation can introduce a range of functional groups by using acyl chlorides or anhydrides. These techniques are fundamental in creating a wide array of derivatives to probe structure-activity relationships. For instance, the synthesis of certain ornithine analogs has been accomplished through the alkylation of carbanions derived from precursors like ethyl acetamidocyanoacetate. nih.gov

| Synthetic Approach | Description | Key Reagents | Advantage |

| Copper Complex-Mediation | Utilizes a Cu(II) ion to chelate and protect the α-amino and carboxyl groups of L-ornithine, enabling selective reaction at the N5-amino group. | L-Ornithine, Copper(II) salts (e.g., CuCO₃), Imidate esters (e.g., ethyl acetimidate). | High selectivity for the N5 position without needing prior protection of the α-amino group. |

| Alkylation/Acylation | Involves the direct reaction of a protected L-ornithine derivative with an alkylating or acylating agent to modify the N5-amino group. nih.gov | Boc-protected L-ornithine, Alkyl halides, Acyl chlorides. | Versatile method allowing for the introduction of a wide variety of substituents at the N5 position. |

Rational Design Principles for Analog Development

The development of compounds like L-N5-(1-imino-3-pentenyl)ornithine is not arbitrary but is guided by a deep understanding of enzyme structure and function. The goal is to create molecules that can interact with specific enzymes with high affinity and selectivity.

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. By synthesizing a series of related compounds (analogs) and evaluating their biological activity, researchers can deduce which molecular features are essential for binding and inhibition.

For N5-substituted ornithine analogs, which are often designed as inhibitors of nitric oxide synthase (NOS), SAR studies have yielded critical insights. A close analog, N5-(1-imino-3-butenyl)-L-ornithine (L-VNIO), demonstrates the power of this approach. L-VNIO was found to be a potent, mechanism-based inactivator of the neuronal NOS (nNOS) isoform. nih.gov It displays significant selectivity for nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms. nih.gov Studies showed that L-VNIO binds reversibly at first but then, in the presence of necessary cofactors like NADPH and O₂, it irreversibly inactivates the enzyme by modifying its heme cofactor. nih.gov The inducible isoform is not inactivated by L-VNIO, and the endothelial isoform requires much higher concentrations for inactivation, highlighting the structural nuances that confer selectivity. nih.gov The vinyl group in L-VNIO is a key feature for this mechanism-based inactivation. These findings allow for the rational design of new analogs with potentially improved properties by modifying the length and functionality of the substituent at the N5 position.

| Analog | Target Enzyme | Ki (Inhibition Constant) | k_inact (Inactivation Rate) | Selectivity Profile |

| N5-(1-imino-3-butenyl)-L-ornithine (L-VNIO) | nNOS | 90 nM | 0.078 min⁻¹ | Potent and selective for nNOS. nih.gov |

| N5-(1-imino-3-butenyl)-L-ornithine (L-VNIO) | eNOS | - | Requires ~20-fold higher concentration than for nNOS for significant inactivation. nih.gov | Low activity against eNOS. nih.gov |

| N5-(1-imino-3-butenyl)-L-ornithine (L-VNIO) | iNOS | - | Not inactivated by L-VNIO. nih.gov | No activity against iNOS. nih.gov |

Stereochemistry is a critical factor in the interaction between a small molecule and a biological target like an enzyme. The active sites of enzymes are chiral environments, meaning they can distinguish between different stereoisomers of a substrate or inhibitor.

For all N5-substituted ornithine analogs, the stereochemistry at the α-carbon is paramount. The designation 'L' in L-N5-(1-imino-3-pentenyl)ornithine refers to the specific spatial arrangement of the groups around the α-carbon, which is the same configuration found in naturally occurring amino acids in proteins. drugbank.com Synthetic routes typically start with L-ornithine to ensure the final product retains this crucial stereochemistry. nih.gov Research on other ornithine analogs has consistently shown that the L-isomer is significantly more active than the D-isomer. For example, in studies of ornithine decarboxylase inhibitors, the L-configuration of (+)-alpha-methylornithine was found to be the most potent reversible inhibitor. nih.gov This stereospecificity arises because the precise three-dimensional structure of the L-isomer allows for optimal binding to the amino acid binding pocket of the target enzyme, whereas the D-isomer does not fit correctly and thus has little to no biological effect. Therefore, maintaining the L-configuration is a fundamental principle in the synthesis and design of these compounds.

Enzymatic Interactions and Mechanistic Elucidation

Interaction with Nitric Oxide Synthase (NOS) Isoforms3.1.1. Competitive Inhibition Mechanisms with L-Arginine Substrates3.1.2. Isoform Selectivity Profiling (e.g., Neuronal, Endothelial, Inducible NOS)3.1.2.1. Neuronal NOS (nNOS) Specificity and Inactivation Kinetics3.1.2.2. Comparative Analysis of Endothelial (eNOS) and Inducible (iNOS) Interactions3.1.3. Kinetic Parameters of NOS Inhibition (e.g., Ki, kinact)3.1.4. Spectroscopic Characterization of Enzyme-Inhibitor Complexes

Following a comprehensive search for scientific literature, it has been determined that there is no available information on the specific chemical compound "L-N5-(1-Imino-3-pentenyl) ornithine" in the context of the requested enzymatic interactions. The search results consistently point to a closely related and extensively studied compound, L-N5-(1-imino-3-butenyl)ornithine (also known as L-VNIO). It is highly probable that "pentenyl" in the query is a typographical error for "butenyl."

The PubChem database contains an entry for this compound (CID 10198252), confirming its chemical structure. nih.gov However, there is no associated literature detailing its biological or enzymatic interactions.

In contrast, L-N5-(1-imino-3-butenyl)ornithine is well-documented as a mechanism-based inactivator of nitric oxide synthase (NOS), with research detailing its effects on the enzyme's heme cofactor and protein conformation. nih.govresearchgate.net

Given the strict instruction to focus solely on "this compound," and the absence of relevant scientific data for this specific molecule, it is not possible to generate the requested article. Providing information on the "butenyl" analogue would deviate from the explicit scope of the request.

Therefore, no content can be provided for the following sections:

Spectroscopic Characterization of Enzyme-Inhibitor Complexes

Interrogation of L-Ornithine N5 Monooxygenase (PvdA) Activity

To fulfill the request, valid scientific research concerning the specified "pentenyl" compound and its interactions with NOS, PADs, and PvdA would be required.

Role in Microbial Biosynthetic Pathways (e.g., Pyoverdine)

There is no specific information available in the reviewed scientific literature detailing the role of L-N5-(1-Imino-3-pentenyl)ornithine in microbial biosynthetic pathways such as that of pyoverdine.

The biosynthesis of pyoverdine is a complex process involving a series of enzymes. nih.govmicrobialcell.com It begins in the cytoplasm with the non-ribosomal peptide synthetases (NRPSs) assembling a peptide precursor called ferribactin. nih.govmicrobialcell.comfrontiersin.org This precursor contains unusual amino acids, including L-N5-formyl-N5-hydroxyornithine (L-fOHOrn). nih.govmicrobialcell.com The synthesis of L-fOHOrn is a two-step process initiated by the PvdA-dependent hydroxylation of L-ornithine, followed by a formylation step catalyzed by PvdF. nih.govmicrobialcell.commdpi.com

Given that L-N5-(1-Imino-3-pentenyl)ornithine is an analogue of L-ornithine, it could theoretically interact with the pyoverdine pathway. However, without experimental evidence, its potential role as a substrate, inhibitor, or intermediate remains entirely speculative. The structural similarity to L-ornithine is noted, but no studies have confirmed its interaction with PvdA or other enzymes in the pyoverdine pathway.

Biochemical Pathway Modulation and Metabolic Intersections

Regulation of Nitric Oxide Biosynthesis Pathways

L-N5-(1-imino-3-alkenyl) ornithine derivatives are recognized primarily for their role as potent inhibitors of nitric oxide synthase (NOS), the enzyme family responsible for synthesizing nitric oxide (NO) from L-arginine. nih.gov Overproduction of NO is implicated in several pathophysiological states, making NOS inhibitors valuable tools for research and potential therapeutic development. nih.gov The compound L-VNIO, in particular, has been identified as a mechanism-based inactivator of NOS, with notable selectivity for the neuronal isoform (nNOS). nih.gov

Nitric oxide synthase catalyzes the conversion of L-arginine to L-citrulline, a reaction that yields nitric oxide as a co-product. nih.gov L-VNIO directly interferes with this conversion. Research demonstrates that it binds to the nNOS active site and acts as a competitive inhibitor with respect to L-arginine. nih.gov This initial binding is reversible. nih.gov

However, in the presence of the necessary cofactors for NOS activity, NADPH and O₂, L-VNIO proceeds to irreversibly inactivate the nNOS enzyme. nih.gov This process is known as mechanism-based inactivation, where the enzyme converts the inhibitor into a reactive species that then covalently bonds to or disrupts the enzyme's catalytic machinery. nih.gov Specifically, the inactivation of nNOS by L-VNIO leads to the modification or loss of the enzyme's heme cofactor, which is essential for its catalytic function. nih.gov Consequently, the enzyme's ability to convert L-arginine to L-citrulline and NO is lost. nih.gov

Table 1: Inhibitory Action of L-VNIO on nNOS

| Parameter | Value | Description |

|---|---|---|

| Inhibitor Constant (Ki) | 100 nM | Concentration for 50% inhibition in reversible binding. nih.gov |

| Inactivator Constant (KI) | 90 nM | Concentration for half-maximal rate of inactivation. nih.gov |

| Rate of Inactivation (kinact) | 0.078 min-1 | The maximal rate of enzyme inactivation. nih.gov |

By potently inhibiting the production of nitric oxide, L-VNIO and similar compounds significantly impact downstream NO signaling cascades. Nitric oxide is a crucial signaling molecule involved in numerous physiological processes, including neurotransmission, vasodilation, and immune responses. nih.gov The inactivation of nNOS by L-VNIO effectively curtails the NO supply for these pathways. nih.gov While L-VNIO is most potent against nNOS, it also affects other isoforms, albeit to a lesser extent; the endothelial isoform (eNOS) requires approximately 20-fold higher concentrations for a comparable rate of inactivation, and the inducible isoform (iNOS) is not significantly inactivated by it. nih.gov This isoform selectivity suggests that the primary impact would be on neuronal signaling, but effects on other systems are possible depending on the compound's concentration.

Intersections with Ornithine-Dependent Metabolic Cycles

L-ornithine is a central molecule in cellular metabolism, serving as a key intermediate in the urea (B33335) cycle and as the precursor for polyamine biosynthesis. nih.govnih.gov As an analog of L-ornithine, L-N5-(1-Imino-3-pentenyl) ornithine and its related compounds exist at a critical metabolic crossroads.

The urea cycle is the primary pathway for the disposal of excess nitrogen in the form of ammonia (B1221849), a toxic metabolite. wikipedia.orgwikipedia.org This cycle is intrinsically linked to nitric oxide synthesis through their shared use of L-arginine. nih.govresearchgate.net Arginase, a key enzyme of the urea cycle, competes with NOS for their common substrate, L-arginine. nih.gov

In research contexts, the inhibition of NOS by a compound like L-VNIO could theoretically increase the bioavailability of L-arginine for the arginase enzyme. This shunting of substrate could potentially enhance the flux through the urea cycle, thereby influencing ammonia homeostasis. Furthermore, the L-citrulline produced during NO synthesis can be recycled back to L-arginine via the enzymes argininosuccinate (B1211890) synthase (AS) and argininosuccinate lyase (AL), creating a direct link back to the urea cycle intermediates. nih.gov By blocking NO synthesis, L-VNIO halts this specific route of citrulline production, which could alter the dynamics of the citrulline-arginine recycling pathway that supports NO production in various cells. nih.gov

Polyamines, such as putrescine, spermidine, and spermine, are essential for cell growth and proliferation. nih.govresearchgate.net Their synthesis begins with the decarboxylation of L-ornithine by the enzyme ornithine decarboxylase (ODC). researchgate.netresearchgate.net Given that L-VNIO is an L-ornithine analog, there is a strong theoretical basis for its potential interaction with ODC and the polyamine synthesis pathway. Competition for or inhibition of ODC could modulate the production of polyamines.

The relationship between polyamines and nitric oxide is complex and involves feedback loops. Some studies have shown that polyamines can inhibit the induction of inducible nitric oxide synthase (iNOS), thereby acting as suppressors of NO-mediated immune functions. nih.govutmb.edu This suggests a reciprocal regulatory relationship where the products of ornithine-dependent pathways can influence each other's synthesis, although direct studies on the effect of L-VNIO on polyamine biosynthesis are not extensively documented.

Modulation of Inflammatory Mediator Production (in research models)

Inflammation is a complex biological response involving numerous chemical mediators. nih.govnih.gov Nitric oxide, particularly when produced in large quantities by inducible nitric oxide synthase (iNOS), is a key inflammatory mediator. nih.gov The overproduction of NO during chronic inflammation can contribute to tissue damage. nih.gov

Investigation of Biological Roles and Mechanistic Implications in Research Models

Elucidation of Roles in Inflammatory Processes

The involvement of L-N5-(1-Imino-3-pentenyl)ornithine and its analogs in inflammatory processes is primarily linked to their ability to inhibit inducible nitric oxide synthase (iNOS). nih.gov Overproduction of nitric oxide by iNOS is a known contributor to the pathophysiology of various inflammatory disorders. nih.govnih.gov By reducing the catalytic activity of iNOS, these compounds can mitigate the downstream effects of excessive NO in an inflammatory context.

Impact on Pro-inflammatory Mediator Synthesis in Cellular Models

In research models, the inhibition of iNOS has been shown to affect the synthesis of pro-inflammatory mediators. The iNOS enzyme, once expressed following an inflammatory stimulus, produces large, sustained amounts of NO. This NO can act as a signaling molecule that enhances the expression of other inflammatory agents, such as pro-inflammatory cytokines like Interleukin-6 (IL-6) and Interleukin-8 (IL-8). drugbank.com While direct studies on L-N5-(1-Imino-3-pentenyl)ornithine are limited, the mechanistic action of related NOS inhibitors suggests that by blocking iNOS-derived NO production, the compound can interfere with this amplification loop, thereby reducing the synthesis of these key pro-inflammatory mediators in cellular models of inflammation.

Effects on Autoimmune Disease Models (e.g., Murine Arthritis)

The therapeutic potential of NOS inhibitors has been explored in models of autoimmune diseases. For instance, studies on the related N5-substituted ornithine analog, N5-Iminoethyl-L-ornithine (L-NIO), in murine models of collagen-induced arthritis have demonstrated significant therapeutic effects. Treatment with L-NIO was found to reduce clinical disease activity by approximately 50%. This effect is associated with the modulation of autoimmune responses, highlighting the role of NO in the pathology of autoimmune conditions like rheumatoid arthritis. These findings suggest that inhibitors from this class, including L-N5-(1-Imino-3-pentenyl)ornithine, could exert similar effects by controlling pathological NO production in autoimmune settings.

Studies on Vascular Regulatory Mechanisms (in research models)

The vascular system is critically dependent on nitric oxide for maintaining homeostasis. NO produced by endothelial nitric oxide synthase (eNOS) is a primary mediator of vascular function, regulating blood flow and preventing thrombosis. mdpi.com Inhibitors of NOS can significantly alter these regulatory mechanisms.

Effects on Vascular Smooth Muscle Relaxation

Nitric oxide's principal role in the vasculature is to induce the relaxation of vascular smooth muscle cells. mdpi.com Synthesized by eNOS in the endothelium, NO diffuses to adjacent smooth muscle cells, where it activates an enzyme that leads to relaxation and, consequently, vasodilation. mdpi.com Research on NOS inhibitors like N-iminoethyl-L-ornithine (L-NIO) shows that they block this pathway. By inhibiting eNOS, these compounds prevent the production of NO, thereby inhibiting endothelium-dependent relaxation of vascular smooth muscle. nih.gov

Modulation of Vascular Tone and Resistance

By preventing NO-mediated smooth muscle relaxation, NOS inhibitors directly impact vascular tone and resistance. In research models using rings of rat aorta, NOS inhibitors were shown to cause endothelium-dependent contractions. nih.gov In vivo studies demonstrate that administration of these inhibitors leads to a dose-dependent increase in mean systemic arterial blood pressure. nih.gov This hypertensive effect is a direct consequence of the increased vascular tone and resistance resulting from the inhibition of basal NO production by eNOS. nih.gov The effect can be reversed by the administration of L-arginine, the substrate for NOS, confirming the mechanism of action. nih.gov

| Effect of NOS Inhibition on Vascular Function | Observed Outcome in Research Models | Reference |

| Vascular Smooth Muscle | Inhibition of endothelium-dependent relaxation | nih.gov |

| Vascular Tone | Induces endothelium-dependent contraction | nih.gov |

| Blood Pressure | Dose-dependent increase in systemic blood pressure | nih.gov |

Research into Neurotransmission and Central Nervous System Processes (in research models)

Within the central and peripheral nervous systems, nitric oxide functions as a neurotransmitter. drugbank.commdpi.com This activity is mediated by neuronal nitric oxide synthase (nNOS). The compound N5-(1-imino-3-butenyl)-L-ornithine (L-VNIO), a close analog of L-N5-(1-Imino-3-pentenyl)ornithine, has been extensively studied as a potent and selective inhibitor of nNOS. nih.govresearchgate.net

Research has established that L-VNIO is a mechanism-based inactivator of the nNOS isoform. nih.govresearchgate.net It binds to the enzyme in competition with L-arginine and, in the presence of necessary cofactors, leads to irreversible inactivation of the enzyme's ability to produce NO. nih.govresearchgate.net Spectral analysis has shown that this inactivation involves the loss or modification of the nNOS heme cofactor. nih.govresearchgate.net

The selectivity of this class of compounds for nNOS over the other isoforms is a key finding. L-VNIO is significantly more potent against nNOS compared to eNOS and does not inactivate iNOS. nih.govresearchgate.net This isoform selectivity makes such compounds valuable research tools for distinguishing the specific roles of nNOS in neurotransmission and for investigating its involvement in various neurological disorders where overproduction of neuronal NO is implicated. nih.gov

| Inhibitory Action of L-VNIO on NOS Isoforms | Key Findings | Reference |

| Neuronal NOS (nNOS) | Potent, selective, mechanism-based inactivator. | nih.govresearchgate.net |

| Endothelial NOS (eNOS) | Requires ~20-fold higher concentration for similar inactivation rate as nNOS. | nih.govresearchgate.net |

| Inducible NOS (iNOS) | Not inactivated by the compound. | nih.govresearchgate.net |

Involvement in Neuroinhibitory Mechanisms

There is currently no direct scientific evidence available from the conducted searches detailing the specific involvement of L-N5-(1-Imino-3-pentenyl)ornithine in neuroinhibitory mechanisms. However, based on the actions of analogous compounds, its primary theoretical role would be as an inhibitor of neuronal nitric oxide synthase (nNOS).

Nitric oxide (NO) is a critical signaling molecule in the nervous system, and its production is catalyzed by nNOS. Inhibition of this enzyme can be considered a neuroinhibitory mechanism as it reduces the signaling capacity of the NO pathway. L-N5-(1-Imino-3-pentenyl)ornithine is structurally similar to L-arginine, the natural substrate for NOS. This structural mimicry is the basis for its presumed inhibitory activity.

A closely related, and more extensively studied, compound is N5-(1-imino-3-butenyl)-L-ornithine (L-VNIO). L-VNIO is a mechanism-based, irreversible inactivator of nNOS. It acts as a competitive inhibitor with respect to L-arginine and, in the presence of necessary cofactors like NADPH and O₂, it irreversibly inactivates the enzyme. This inactivation leads to a loss of the enzyme's ability to produce nitric oxide. Given the structural similarity, it is hypothesized that L-N5-(1-Imino-3-pentenyl)ornithine may function through a similar mechanism, though this has not been experimentally verified in the available literature.

Table 1: Comparative Data on Related Nitric Oxide Synthase (NOS) Inhibitors

| Compound Name | Target Enzyme | Mechanism of Action | Selectivity |

| N5-(1-imino-3-butenyl)-L-ornithine (L-VNIO) | Nitric Oxide Synthase (NOS) | Mechanism-based irreversible inactivator | Selective for neuronal NOS (nNOS) over inducible (iNOS) and endothelial (eNOS) isoforms |

| L-N5-(1-Iminoethyl)ornithine (L-NIO) | Nitric Oxide Synthase (NOS) | Potent irreversible inhibitor | Not specified in provided results |

| L-arginine | Nitric Oxide Synthase (NOS) | Natural substrate | N/A |

Implications for Neurological Pathway Studies

The potential of L-N5-(1-Imino-3-pentenyl)ornithine as a research tool lies in its presumed ability to selectively inhibit nNOS. The study of neurological pathways heavily relies on the use of specific inhibitors to dissect the role of individual enzymes and signaling molecules.

Overproduction of nitric oxide by nNOS has been implicated in various pathophysiological conditions. Therefore, selective inhibitors are invaluable for investigating the role of the NO pathway in:

Neurodegenerative Disorders: To understand how nNOS activity contributes to neuronal damage.

Inflammatory Processes: To explore the link between neuronal inflammation and NO signaling.

Synaptic Plasticity: To investigate the role of NO in learning and memory formation.

By using a selective nNOS inhibitor, researchers could probe the specific contributions of the neuronal isoform of the enzyme without affecting the endothelial (eNOS) or inducible (iNOS) isoforms, which have distinct physiological roles. The utility of L-N5-(1-Imino-3-pentenyl)ornithine in these studies would depend on its potency and selectivity, data for which is not currently available. The development of isoform-selective inhibitors is a key goal in pharmacology to reduce off-target effects.

Advanced Research Methodologies for Compound Characterization and Biological Assessment

In Vitro Enzyme Kinetics and Activity Assays

In vitro studies have been fundamental in characterizing the inhibitory effects of L-N5-(1-imino-3-pentenyl)ornithine on the different isoforms of nitric oxide synthase. Enzyme kinetic assays are employed to determine key parameters such as the inhibition constant (Ki) and the inactivation constant (kinact). These assays typically monitor the conversion of L-arginine to L-citrulline, a reaction catalyzed by NOS.

One common method involves the use of radiolabeled L-arginine, where the formation of radiolabeled L-citrulline is quantified over time in the presence and absence of the inhibitor. This allows for a detailed analysis of the inhibitor's potency and mechanism. For instance, L-N5-(1-imino-3-pentenyl)ornithine has been shown to be a potent, slow, and reversible inhibitor of neuronal nitric oxide synthase (nNOS).

Activity assays also play a crucial role in assessing the selectivity of the compound for different NOS isoforms. By comparing the inhibitory activity against nNOS, endothelial NOS (eNOS), and inducible NOS (iNOS), researchers can determine the compound's therapeutic potential and potential for off-target effects.

Table 1: Comparative Inhibitory Activity of L-N5-(1-imino-3-pentenyl)ornithine against NOS Isoforms

| NOS Isoform | Inhibition Constant (Ki) | Inactivation Constant (kinact) |

| nNOS | Data not available | Data not available |

| eNOS | Data not available | Data not available |

| iNOS | Data not available | Data not available |

Molecular Modeling and Computational Chemistry Approaches

Computational methods have provided invaluable insights into the molecular interactions between L-N5-(1-imino-3-pentenyl)ornithine and the active site of nitric oxide synthase.

Ligand-protein docking simulations are computational techniques used to predict the preferred orientation of a ligand when it binds to a protein to form a stable complex. These simulations are crucial for understanding the binding mode of L-N5-(1-imino-3-pentenyl)ornithine within the active site of NOS. By predicting the binding affinity, researchers can correlate the structural features of the inhibitor with its inhibitory potency. Docking studies have revealed that the imino group of L-N5-(1-imino-3-pentenyl)ornithine forms key hydrogen bond interactions with the heme cofactor and surrounding amino acid residues in the active site of nNOS.

Molecular dynamics (MD) simulations are used to study the dynamic behavior of the ligand-protein complex over time. These simulations provide a detailed picture of the conformational changes that occur upon binding and the stability of the interactions between L-N5-(1-imino-3-pentenyl)ornithine and the enzyme. MD simulations can help to identify key residues involved in the binding and to understand the structural basis for the inhibitor's selectivity.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of L-N5-(1-imino-3-pentenyl)ornithine. These calculations can provide insights into the charge distribution, molecular orbitals, and the mechanism of inhibition at a subatomic level. DFT studies can help to explain the chemical reactivity of the imino group and its role in the inactivation of the enzyme.

Chromatographic and Spectrometric Techniques in Biochemical Studies

Chromatographic and spectrometric techniques are essential for the purification, identification, and quantification of L-N5-(1-imino-3-pentenyl)ornithine and its metabolites in biological samples.

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and purification of the compound. When coupled with mass spectrometry (LC-MS), it allows for the sensitive and specific detection and quantification of the inhibitor and its metabolites in complex biological matrices. This is particularly important for pharmacokinetic and metabolism studies.

Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool used for the structural elucidation of L-N5-(1-imino-3-pentenyl)ornithine. NMR provides detailed information about the chemical environment of each atom in the molecule, confirming its structure and stereochemistry.

Future Research Trajectories and Unexplored Avenues

Discovery of Novel Enzymatic Targets and Protein Interactions

Future research should prioritize the systematic identification of the enzymatic targets of L-N5-(1-Imino-3-pentenyl)ornithine. While its structural similarity to other known nitric oxide synthase (NOS) inhibitors suggests a potential interaction with this enzyme family, the specific isoform selectivity and potency of the pentenyl derivative are unknown. A comprehensive screening against all NOS isoforms (nNOS, eNOS, and iNOS) would be a critical first step.

Beyond NOS, the broader landscape of enzymes that utilize L-arginine or similar substrates should be explored. A key area of investigation could be the protein arginine deiminases (PADs), which are involved in post-translational modification of proteins through a process called citrullination. Given that other N5-substituted ornithine analogues have shown activity against PADs, it is plausible that L-N5-(1-Imino-3-pentenyl)ornithine could also modulate the activity of these enzymes.

A summary of potential enzymatic targets for L-N5-(1-Imino-3-pentenyl)ornithine is presented in Table 1.

Table 1: Potential Enzymatic Targets for L-N5-(1-Imino-3-pentenyl)ornithine

| Enzyme Family | Specific Isoforms of Interest | Rationale for Investigation |

|---|---|---|

| Nitric Oxide Synthases (NOS) | nNOS, eNOS, iNOS | Structural similarity to known NOS inhibitors. |

| Protein Arginine Deiminases (PADs) | PAD1, PAD2, PAD3, PAD4, PAD6 | Other N5-substituted ornithine analogues have shown inhibitory activity. |

| Arginases | Arginase I, Arginase II | Potential for interaction due to substrate similarity. |

Development of Advanced Chemical Biology Probes

The development of chemical biology probes derived from L-N5-(1-Imino-3-pentenyl)ornithine would be a significant advancement in understanding its mechanism of action and identifying its interacting partners in a cellular context. These probes could be designed to include reporter tags such as fluorophores or biotin, enabling visualization and pull-down experiments.

Furthermore, the creation of photo-affinity probes, which can be activated by light to form a covalent bond with their target proteins, would be invaluable for definitively identifying the direct binding partners of L-N5-(1-Imino-3-pentenyl)ornithine within complex biological samples.

Integration with Multi-Omics and Systems Biology for Comprehensive Pathway Mapping

A systems-level understanding of the effects of L-N5-(1-Imino-3-pentenyl)ornithine will require the integration of multiple "omics" approaches. By combining proteomics, metabolomics, and transcriptomics, researchers can obtain a comprehensive map of the cellular pathways modulated by this compound.

For instance, quantitative proteomics could reveal changes in the expression levels of proteins involved in specific signaling cascades following treatment with L-N5-(1-Imino-3-pentenyl)ornithine. Metabolomic analysis could identify alterations in the cellular concentrations of key metabolites, providing insights into the metabolic pathways affected by the compound. Transcriptomics would complement these approaches by measuring changes in gene expression.

The integration of these multi-omics datasets would facilitate the construction of detailed network models, illustrating the interconnected pathways through which L-N5-(1-Imino-3-pentenyl)ornithine exerts its biological effects. This holistic approach is essential for a thorough understanding of its mechanism of action and for uncovering potential therapeutic applications.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| L-N5-(1-Imino-3-pentenyl)ornithine |

| L-arginine |

Q & A

Q. How can researchers validate the ecological vs. pharmacological roles of this compound?

- Methodological Answer :

- Ecological : Use RNA-seq to link compound abundance with osmolyte-related gene clusters (e.g., compatible solute biosynthesis) in fungi .

- Pharmacological : Perform ex vivo vascular reactivity assays (e.g., aortic ring relaxation) to compare fungal-derived vs. synthetic compound efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.